Fmoc-beta-alaninol: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-beta-alaninol: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, structure, and applications of Fmoc-beta-alaninol, a key building block in modern peptide synthesis and drug discovery.
Core Chemical Properties and Structure
Fmoc-beta-alaninol, also known as Fmoc-3-aminopropanol or Fmoc-β-Ala-ol, is a derivative of the non-proteinogenic amino acid β-alanine.[] The molecule features a primary alcohol functional group and a β-amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it allows for the stepwise and controlled assembly of peptide chains.[2][3]
The Fmoc group is notably stable under acidic conditions but can be readily removed with mild bases, such as piperidine, through a β-elimination mechanism.[4] This orthogonality with acid-labile side-chain protecting groups is a cornerstone of the widely used Fmoc-based SPPS strategy.[4]
Quantitative Chemical Data
| Property | Value | Source(s) |
| CAS Number | 157887-82-6 | [2][5] |
| Molecular Formula | C₁₈H₁₉NO₃ | [][2][5] |
| Molecular Weight | 297.35 g/mol | [5] |
| Appearance | White to off-white powder/solid | [5] |
| Melting Point | 124-126 °C | [5] |
| Boiling Point | 518.9 ± 33.0 °C (Predicted) | [5] |
| Density | 1.212 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform and DMSO | [5] |
| Storage Temperature | 2-8°C | [5] |
Chemical Structure
The structure of Fmoc-beta-alaninol consists of three key components:
-
The Fluorenylmethoxycarbonyl (Fmoc) Group: This large, aromatic protecting group is attached to the nitrogen atom of the amino group. Its primary function is to prevent unintended reactions at the N-terminus during peptide synthesis.
-
The Beta-Alanine Backbone: Unlike alpha-amino acids, where the amino group is attached to the alpha-carbon, in beta-alanine and its derivatives, the amino group is attached to the beta-carbon. This results in a more flexible peptide backbone when incorporated.
-
The Hydroxyl Group: The presence of a primary alcohol (-OH) at the end of the propyl chain, instead of a carboxylic acid, distinguishes it from Fmoc-beta-alanine. This hydroxyl group can be a site for further chemical modifications or can influence the overall properties of the resulting peptide.
Experimental Protocols
While specific, detailed protocols for the synthesis of Fmoc-beta-alaninol are not abundantly available in the provided search results, a general procedure can be inferred from the standard methods for Fmoc protection of amines. The synthesis would involve the reaction of 3-amino-1-propanol with an Fmoc-donating reagent.
Synthesis of Fmoc-beta-alaninol from 3-Amino-1-propanol
This protocol is based on the general principles of Schotten-Baumann conditions for Fmoc protection.[6]
Materials:
-
3-Amino-1-propanol
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)[6]
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and Water (or another suitable solvent system)
-
Diethyl ether or Ethyl acetate for extraction
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Dissolve 3-amino-1-propanol in an aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.
-
Cool the amine solution in an ice bath and slowly add the Fmoc-reagent solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate to remove impurities.
-
Acidify the aqueous layer with dilute HCl to a slightly acidic pH.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude Fmoc-beta-alaninol by recrystallization or column chromatography.
Note: The use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine as a byproduct through a Lossen-type rearrangement.[7][8][9] Careful control of reaction conditions and stoichiometry is crucial to minimize this side reaction.[6]
Applications in Research and Drug Development
Fmoc-beta-alaninol is a valuable building block in the synthesis of peptides and peptidomimetics.[] Its incorporation can introduce unique structural and functional properties into the resulting molecules.
-
Peptide Synthesis: As an Fmoc-protected amino alcohol, it is used in SPPS to introduce a hydroxypropyl functionality at a specific position in a peptide sequence. This can be used to create modified peptides with altered solubility, stability, or binding characteristics.[2][3]
-
Drug Discovery: The introduction of non-standard amino acids like β-alanine derivatives is a common strategy in medicinal chemistry to develop peptide-based therapeutics with improved pharmacokinetic profiles, such as enhanced resistance to enzymatic degradation.[2]
-
Bioconjugation: The terminal hydroxyl group of Fmoc-beta-alaninol can serve as a handle for the attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads.[2][3]
Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating an Fmoc-beta-alaninol residue into a growing peptide chain during SPPS.
This workflow highlights the key steps in a single cycle of peptide elongation using Fmoc-beta-alaninol. The process begins with a resin-bound peptide chain that has a free amino group. The Fmoc-beta-alaninol is then activated and coupled to this free amine. Subsequent washing, optional capping of unreacted sites, and finally, the removal of the Fmoc group from the newly added residue prepares the peptide chain for the next coupling cycle.
References
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. FMOC-BETA-ALANINOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
